Weak Lewis bases resist enantiomer resolution with conventional shift reagents. HFCAM (3-Heptafluorobutyryl-(+)-camphor) delivers superior Lewis acidity and nonpolar solubility via its heptafluoropropyl group, making it the preferred precursor for Eu(hfc)₃ and chiral GC phases. Outperforms TFCAM and achiral fod ligands. Supplied at ≥97% purity, ready for immediate shipping.
3-Heptafluorobutyryl-(+)-camphor (CAS 51800-99-8, often abbreviated as HFCAM) is a highly specialized chiral β-diketone ligand primarily procured for the synthesis of chiral lanthanide shift reagents (such as Eu(hfc)3) and enantioselective gas chromatography stationary phases [1]. By integrating a rigid chiral bornane scaffold with a highly electron-withdrawing heptafluoropropyl chain, this compound functions as a bidentate chelator that imparts both intense Lewis acidity and high solubility to the resulting metal complexes [2]. Standard procurement specifications typically require a purity of ≥95%, with the compound presenting as a pale yellow liquid or low-melting solid exhibiting a boiling point of 60–70 °C at 0.2 mmHg [3]. Its primary industrial and analytical value lies in its ability to resolve enantiomers of weak Lewis bases in NMR spectroscopy and facilitate the chromatographic separation of chiral substrates without requiring prior derivatization[1].
Substituting 3-heptafluorobutyryl-(+)-camphor with shorter-chain analogs like 3-trifluoroacetyl-(+)-camphor (TFCAM) or achiral ligands like fod (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione) fundamentally compromises analytical performance[1]. While achiral reagents like Eu(fod)3 can spread out overlapping NMR signals, they completely fail to resolve enantiomers [2]. Conversely, while TFCAM provides chirality, its shorter trifluoromethyl group provides insufficient Lewis acidity to coordinate with weak Lewis bases (e.g., ethers, sterically hindered esters) and yields lower solubility in nonpolar solvents like chloroform [1]. Furthermore, in gas chromatography applications, the shorter perfluoroalkyl chain of TFCAM results in lower complex volatility, leading to poor peak resolution and requiring higher elution temperatures compared to the highly volatile heptafluorobutyryl derivatives [3].
When formulated into europium complexes, 3-heptafluorobutyryl-(+)-camphor (forming Eu(hfc)3) demonstrates superior enantiomeric discrimination compared to the trifluoroacetyl analog (Eu(tfc)3). The longer heptafluoropropyl chain increases the lipophilicity and alters the steric environment, routinely inducing larger chemical shift differences (ΔΔδ) for enantiotopic protons—often exceeding 1.0 ppm for secondary carbinols and epoxides [1]. In contrast, Eu(tfc)3 induces smaller shift differences that can fail to fully resolve complex multiplets, leading to overlapping signals [2].
| Evidence Dimension | Magnitude of enantiomeric shift difference (ΔΔδ) |
| Target Compound Data | Eu(hfc)3: Induces large ΔΔδ (frequently >1.0 ppm), enabling baseline resolution of enantiomers. |
| Comparator Or Baseline | Eu(tfc)3 (Trifluoroacetyl analog): Induces smaller ΔΔδ, often resulting in signal overlap. |
| Quantified Difference | Substantially larger ΔΔδ and superior baseline resolution for HFCAM derivatives. |
| Conditions | 1H NMR analysis of secondary carbinols and weak Lewis bases in CDCl3. |
Larger shift differences allow analysts to accurately quantify enantiomeric excess (ee) using standard low-field NMR instruments, avoiding the cost of high-field NMR upgrades.
The integration of the heptafluorobutyryl moiety dramatically increases the Lewis acidity of the coordinated lanthanide center compared to non-fluorinated or trifluoroacetylated camphor derivatives [1]. This enhanced electron withdrawal allows Eu(hfc)3 to strongly bind and induce shifts in weak Lewis bases, such as ethers, esters, and oxiranes, which typically exhibit negligible coordination with weaker shift reagents [2]. Consequently, HFCAM-derived reagents offer a significantly broader substrate scope for chiral analysis [1].
| Evidence Dimension | Coordination affinity with weak Lewis bases |
| Target Compound Data | HFCAM complexes: Strong coordination and significant induced shifts for ethers/esters. |
| Comparator Or Baseline | TFCAM / Non-fluorinated camphor: Weak or transient coordination; negligible induced shifts. |
| Quantified Difference | Broadened substrate scope encompassing hard-to-bind functional groups. |
| Conditions | Solution-phase coordination with oxygen-containing weak Lewis bases. |
Procuring HFCAM ensures the resulting shift reagents are universally applicable across a broader range of functional groups, reducing the need to stock multiple specialized reagents.
In the development of chiral Eu(III) coordination polymers, the steric bulk of the heptafluorobutyryl group plays a critical role in amplifying optical properties. A comparative study of Eu(III) polymers demonstrated that the structural distortion induced by the HFCAM ligand is significantly larger than that of the pentafluoropropionyl (PFCAM) or trifluoroacetyl (TFCAM) analogs [1]. This increased structural strain directly affects the transition dipole moments, resulting in a substantially enhanced luminescence dissymmetry factor (|gCPL|) [1].
| Evidence Dimension | Luminescence dissymmetry factor (|gCPL|) and structural distortion |
| Target Compound Data | [Eu(+hfc)3(p-dpeb)]n: High structural strain leading to maximized |gCPL|. |
| Comparator Or Baseline | [Eu(+pfc)3(p-dpeb)]n and [Eu(+tfc)3(p-dpeb)]n: Lower structural strain and correspondingly lower |gCPL|. |
| Quantified Difference | Enhanced |gCPL| directly correlated to the steric hindrance of the heptafluoropropyl chain. |
| Conditions | Photophysical evaluation of Eu(III) coordination polymers. |
For manufacturers of chiral optoelectronic materials, HFCAM is the optimal ligand choice to maximize circularly polarized luminescence efficiency.
For applications involving chiral gas chromatography, the volatility of the metal complex is a paramount concern. The perfluorinated heptafluoropropyl chain of HFCAM imparts exceptionally high volatility to its transition metal and lanthanide complexes compared to their non-fluorinated or trifluoroacetylated counterparts [1]. This allows HFCAM-based stationary phases or derivatized analytes to elute cleanly at lower oven temperatures, preventing thermal degradation of both the column and sensitive substrates.
| Evidence Dimension | Complex volatility and required GC elution temperature |
| Target Compound Data | HFCAM complexes: High volatility, enabling lower-temperature elution. |
| Comparator Or Baseline | TFCAM / Non-fluorinated complexes: Lower volatility, requiring higher, potentially degradative temperatures. |
| Quantified Difference | Lower operational temperatures and improved peak resolution for HFCAM derivatives. |
| Conditions | Gas chromatographic separation of enantiomers. |
High volatility is critical for manufacturing durable, high-resolution chiral GC columns that operate efficiently without thermal degradation.
HFCAM is the precursor of choice for manufacturing Eu(hfc)3 and Pr(hfc)3, enabling the determination of enantiomeric purity for a wide range of substrates, including weak Lewis bases that fail to coordinate with TFCAM-based reagents [1].
The high volatility imparted by the heptafluoropropyl group makes HFCAM ideal for creating metal-complex stationary phases that operate efficiently at lower temperatures, preserving column lifespan and analyte integrity [2].
The significant structural strain induced by the HFCAM ligand enhances the circularly polarized luminescence (CPL) of lanthanide coordination polymers, making it a critical building block for advanced optical sensors and display technologies[3].
Irritant